molecular formula C20H16N2O5S B5108236 5-[4-(allyloxy)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione

5-[4-(allyloxy)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione

Cat. No. B5108236
M. Wt: 396.4 g/mol
InChI Key: MGONLYRRLCKDDT-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(allyloxy)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione, also known as ANITAZ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. ANITAZ is a thiazolidinedione derivative that possesses a unique molecular structure, which makes it an attractive candidate for various research studies.

Mechanism of Action

The mechanism of action of 5-[4-(allyloxy)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione is not yet fully understood. However, it is believed to exert its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. 5-[4-(allyloxy)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione has also been shown to inhibit the activity of certain enzymes that are essential for cancer cell proliferation.
Biochemical and Physiological Effects:
5-[4-(allyloxy)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione has been shown to exhibit various biochemical and physiological effects. In addition to its anti-cancer activity, 5-[4-(allyloxy)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione has been shown to possess anti-inflammatory and anti-oxidant properties. 5-[4-(allyloxy)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione has also been shown to regulate glucose metabolism and insulin sensitivity, making it a potential candidate for diabetes research.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-[4-(allyloxy)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione is its potent anti-cancer activity, which makes it an attractive candidate for cancer research. 5-[4-(allyloxy)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione is also relatively easy to synthesize, making it readily available for research purposes. However, 5-[4-(allyloxy)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione has some limitations, including its low solubility in water, which can make it challenging to use in certain research applications.

Future Directions

There are several future directions for 5-[4-(allyloxy)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione research. One potential area of research is the development of 5-[4-(allyloxy)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione-based therapies for cancer treatment. Another potential area of research is the use of 5-[4-(allyloxy)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione in diabetes research, where it has shown promising results in regulating glucose metabolism and insulin sensitivity. Additionally, 5-[4-(allyloxy)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione has the potential to be used in neurological research, where it may exhibit neuroprotective properties. Overall, 5-[4-(allyloxy)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione is a promising compound that has the potential to contribute significantly to various scientific research fields.

Synthesis Methods

The synthesis of 5-[4-(allyloxy)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione involves the reaction of 3-nitrobenzylamine with 5-[4-(allyloxy)benzylidene]-1,3-thiazolidine-2,4-dione in the presence of a base. The resulting compound is then purified using column chromatography to obtain the final product.

Scientific Research Applications

5-[4-(allyloxy)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione has been used in various scientific research studies, including but not limited to, cancer research, diabetes research, and neurological research. One of the most significant applications of 5-[4-(allyloxy)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione is in cancer research, where it has been shown to exhibit potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

(5E)-3-[(3-nitrophenyl)methyl]-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5S/c1-2-10-27-17-8-6-14(7-9-17)12-18-19(23)21(20(24)28-18)13-15-4-3-5-16(11-15)22(25)26/h2-9,11-12H,1,10,13H2/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGONLYRRLCKDDT-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-3-[(3-nitrophenyl)methyl]-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

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